BenchChemオンラインストアへようこそ!

Dihydro efavirenz, (E)-

Reversed-Phase HPLC Impurity Profiling Method Validation

Procure (E)-Dihydro Efavirenz (CAS 440124-96-9) as a certified USP Reference Standard (Efavirenz Related Compound B) to guarantee HPLC system suitability, method validation, and accurate quantitation of the critical SR695 impurity in Efavirenz API and finished dosage forms. This (4S)-configured benzoxazinone derivative, supplied with full USP traceability, ensures the mandated resolution (NLT 1.2) for the SR695/efavirenz pair at RRT ~0.9, directly supporting ANDA filings and global pharmacopeial compliance. Eliminate analytical risk and regulatory delays associated with non-certified or alternative impurity standards.

Molecular Formula C14H11ClF3NO2
Molecular Weight 317.69
CAS No. 440124-96-9
Cat. No. B600891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro efavirenz, (E)-
CAS440124-96-9
Synonyms(4S)-6-Chloro-4-[(1E)-2-cyclopropylethenyl]-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-Benzoxazin-2-one;  USP Efavirenz Related Compound B
Molecular FormulaC14H11ClF3NO2
Molecular Weight317.69
Structural Identifiers
SMILESC1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F
InChIInChI=1S/C14H11ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H,19,20)/b6-5+/t13-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Dihydro Efavirenz, (E)- (CAS 440124-96-9): A Certified Reference Standard for Efavirenz Impurity Profiling and Quality Control


Dihydro efavirenz, (E)- (CAS 440124-96-9) is a synthetic benzoxazinone derivative that serves as a key process-related impurity of the non-nucleoside reverse transcriptase inhibitor efavirenz . It is designated as Efavirenz USP Related Compound B and is widely employed as a certified reference standard (CRS) in analytical method development, validation, and routine quality control testing of efavirenz active pharmaceutical ingredient (API) and finished dosage forms [1]. The compound possesses a defined (E)-alkene stereochemistry and a single chiral center (4S), distinguishing it chromatographically and structurally from efavirenz and other efavirenz-related impurities [2].

Why Non-Certified Dihydro Efavirenz (E)- or Alternative Impurities Cannot Substitute for USP Reference Standard 1234147


Generic substitution of dihydro efavirenz, (E)- with a non-certified impurity standard or an alternative efavirenz-related compound introduces significant analytical risk. The USP and International Pharmacopoeia monographs prescribe specific resolution requirements (NLT 1.2) and relative retention times (~0.9) that are only guaranteed with the use of a characterized reference standard of defined identity and purity [1]. Uncertified materials may exhibit batch-to-batch variability in impurity profile, stereoisomeric purity, or residual solvent content, compromising the accuracy of method validation, system suitability tests, and quantitation of SR695 in efavirenz drug substance and drug product [2]. Furthermore, substitution with a different efavirenz impurity (e.g., Impurity A or C) fails to meet the specific chromatographic performance criteria mandated for the resolution of the critical SR695/efavirenz pair .

Quantitative Differentiation of Dihydro Efavirenz, (E)- (CAS 440124-96-9) Versus Efavirenz and Alternative Impurity Standards


Chromatographic Resolution: SR695 (Dihydro Efavirenz) vs. Efavirenz

In the reversed-phase HPLC assay for efavirenz dosage forms, the critical impurity SR695 (dihydro efavirenz) must be resolved from the efavirenz peak with a minimum resolution of 1.2, as per USP and IP monographs [1]. A systematic investigation revealed that lowering column temperature from 50 °C to 30 °C approximately doubles the resolution between SR695 and efavirenz [2]. This temperature-dependent resolution behavior is unique to the SR695/efavirenz pair and is not observed with other efavirenz-related impurities, underscoring the need for a dedicated reference standard to validate method performance [2].

Reversed-Phase HPLC Impurity Profiling Method Validation

Relative Retention Time (RRT) Differentiation

Dihydro efavirenz, (E)- exhibits a characteristic relative retention time (RRT) of approximately 0.9 with respect to efavirenz under the chromatographic conditions specified in the International Pharmacopoeia and USP monographs [1][2]. This specific RRT value is used to identify the impurity B peak in system suitability tests and is required for peak purity assessment [1]. Alternative impurities, such as efavirenz related compound A or C, display distinct RRT values and cannot serve as a surrogate for SR695 in these regulated methods.

Chromatography System Suitability USP/EP Compliance

Aqueous Solubility: Dihydro Efavirenz vs. Efavirenz

Dihydro efavirenz, (E)- exhibits a calculated aqueous solubility of 0.03 g/L (30 µg/mL) at 25 °C, which is approximately 3.6-fold higher than the intrinsic water solubility of efavirenz (8.3 µg/mL) [1]. This difference in solubility may influence extraction recovery, sample preparation, and chromatographic behavior during analytical method development, necessitating the use of a dedicated reference standard for accurate quantitation.

Physicochemical Characterization Formulation Development Bioavailability

Regulatory Traceability and Purity Certification

Dihydro efavirenz, (E)- is supplied as USP Reference Standard Catalog No. 1234147 (10 mg vial) with a certified purity and identity, ensuring multi-traceability to the USP, EP, and BP primary standards . In contrast, non-certified or 'research-grade' dihydro efavirenz materials lack a formal certificate of analysis and may contain unknown impurities, solvents, or stereoisomers that compromise quantitative accuracy and regulatory acceptance . The USP standard is specifically validated for use in the official efavirenz capsule and tablet monographs, providing a level of quality assurance that generic alternatives cannot match .

USP Reference Standard GMP Compliance Analytical Quality Assurance

Recommended Procurement and Application Scenarios for Dihydro Efavirenz, (E)- (USP 1234147)


Analytical Method Development and Validation for Efavirenz Impurity Profiling

Use of USP Reference Standard 1234147 ensures accurate identification and quantitation of the critical SR695 impurity in efavirenz API and finished dosage forms. The compound's well-defined relative retention time (RRT ≈ 0.9) and resolution requirements (NLT 1.2) make it indispensable for establishing system suitability parameters and validating HPLC methods in accordance with ICH Q2(R1) guidelines .

Quality Control and Batch Release Testing in GMP Environments

Dihydro efavirenz, (E)- serves as the primary reference standard for monitoring the SR695 impurity level in commercial efavirenz capsules and tablets. Its certified purity and USP traceability provide the analytical rigor required for pharmaceutical batch release, stability studies, and compliance with regulatory pharmacopeial monographs .

Preparation of Secondary Standards and Working Solutions

The USP standard is suitable for the preparation of calibrated secondary reference standards and working solutions used in routine HPLC analysis. Its established solubility profile (practically insoluble in water, soluble in ethyl acetate and methanol) informs the selection of appropriate diluents to ensure accurate and reproducible quantitation of the SR695 impurity .

Regulatory Filings and ANDA Submissions

Incorporation of USP Reference Standard 1234147 in analytical procedures supports Abbreviated New Drug Application (ANDA) filings by demonstrating compliance with USP monograph requirements for impurity testing. The standard's documented traceability and certification reduce regulatory review time and mitigate the risk of deficiencies related to reference standard qualification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydro efavirenz, (E)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.